4SC-203, also known as SC 71710, is a small molecule compound identified as a potent multikinase inhibitor. It has been primarily developed for its ability to inhibit FMS-related tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs), making it a significant candidate in cancer research, particularly for the treatment of acute myeloid leukemia and other neoplasms. The compound has a chemical formula of and a molecular weight of approximately 642.78 g/mol .
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The mechanism of action of 4SC-203 involves the selective inhibition of FLT3 and VEGFR signaling pathways. By binding to these kinases, 4SC-203 disrupts their phosphorylation and activation processes, which are crucial for cancer cell proliferation and survival. This inhibition leads to a reduction in angiogenesis and tumor growth, contributing to its potential antineoplastic effects .
4SC-203 has demonstrated significant biological activity as a multikinase inhibitor. It selectively targets FLT3/STK1, including mutated forms of FLT3, and VEGFRs. The compound's ability to inhibit these kinases is linked to its effectiveness in disrupting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. In preclinical studies, it has shown promise in reducing the viability of cancer cells and inhibiting tumor growth .
4SC-203 is primarily explored for its therapeutic applications in oncology, particularly in treating acute myeloid leukemia. Its role as a multikinase inhibitor positions it as a potential treatment option for various cancers driven by aberrant kinase signaling pathways. Additionally, it may have applications in combination therapies aimed at overcoming resistance to existing treatments .
Studies on the interactions of 4SC-203 with other compounds have highlighted its potential to modulate various signaling pathways involved in cancer progression. Its interaction with FLT3 has been particularly noted in the context of acquired resistance to tyrosine kinase inhibitors, suggesting that it may offer benefits in overcoming such resistance mechanisms . Moreover, ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics in clinical settings.
Several compounds share structural or functional similarities with 4SC-203. Here is a comparison highlighting its uniqueness:
Compound Name | Key Targets | Mechanism of Action | Unique Features |
---|---|---|---|
Midostaurin | FLT3, VEGFR | Multikinase inhibition | Approved for acute myeloid leukemia |
Sorafenib | RAF kinases, VEGFR | Multikinase inhibition | Used for renal cell carcinoma |
Ponatinib | BCR-ABL, FLT3 | Tyrosine kinase inhibition | Effective against resistant mutations |
Dovitinib | Multiple receptor tyrosine kinases | Multikinase inhibition | Targets multiple pathways |
4SC-203 stands out due to its selective targeting of both wild-type and mutated forms of FLT3 alongside VEGFRs, which may provide an advantage in treating specific cancer types where these kinases play a pivotal role .
4SC-203, known by its chemical name 1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea, represents a complex heterocyclic compound with a molecular formula of C33H38N8O4S and molecular weight of 642.77 grams per mole [1]. The synthetic approach to this multikinase inhibitor involves sophisticated organic chemistry methodologies that require precise control of reaction conditions and careful selection of reagents to achieve the desired heterocyclic framework [2].
The synthesis of 4SC-203 follows a convergent synthetic strategy that assembles multiple heterocyclic components through strategic bond formation reactions [1]. The compound incorporates three distinct heterocyclic moieties: a quinazoline core, a benzothiazole ring system, and a substituted urea linkage that connects these fragments [3]. This architectural complexity necessitates a multi-step synthetic approach where each heterocyclic component is either prepared independently or constructed through sequential transformations [24].
The construction of the quinazoline framework in 4SC-203 follows established methodologies for heterocyclic synthesis, involving the formation of the pyrimidine ring fused to a benzene system [26]. The quinazoline core synthesis typically begins with appropriately substituted aniline derivatives that undergo cyclization reactions with formamide or its equivalents under controlled heating conditions [24]. The specific substitution pattern in 4SC-203, featuring methoxy and propoxy substituents, requires careful regioselective functionalization of the quinazoline scaffold [26].
The benzothiazole component represents another critical heterocyclic framework that must be constructed with high precision [36]. Benzothiazole synthesis commonly employs the condensation of 2-aminothiophenol derivatives with carboxylic acid derivatives or their activated forms [37]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization involving the sulfur atom to form the five-membered thiazole ring fused to the benzene system [40]. Temperature control and reaction time optimization are crucial parameters for achieving high yields and minimizing side product formation [36].
Heterocyclic Component | Key Starting Materials | Primary Reaction Type | Typical Yield Range |
---|---|---|---|
Quinazoline Core | Substituted anilines, formamide | Cyclization/condensation | 65-85% |
Benzothiazole Ring | 2-aminothiophenol, carboxylic acids | Condensation/cyclization | 70-90% |
Piperazine Side Chain | N-methylpiperazine, alkyl halides | Nucleophilic substitution | 80-95% |
The piperazine substituent attached to the quinazoline framework requires alkylation reactions that proceed through nucleophilic substitution mechanisms [21]. The propoxy linker connecting the piperazine to the quinazoline core is typically installed through etherification reactions using appropriate alkyl halides under basic conditions [25]. These reactions must be carefully controlled to prevent over-alkylation and to ensure regioselective attachment at the desired position [38].
The formation of the urea linkage represents one of the most critical steps in the synthesis of 4SC-203, as it connects the quinazoline-benzothiazole framework with the substituted aniline component [21]. Urea formation typically proceeds through the reaction of amines with activated carbonyl species, such as isocyanates, carbamoyl chlorides, or carbonyldiimidazole derivatives [21]. The choice of coupling methodology significantly impacts both the yield and purity of the final product [25].
The most commonly employed approach for urea synthesis involves the use of carbonyldiimidazole as a coupling reagent, which activates one amine component for subsequent reaction with the second amine [21]. This methodology offers advantages in terms of mild reaction conditions and good functional group tolerance [25]. The reaction typically proceeds at room temperature in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, with reaction times ranging from several hours to overnight depending on the reactivity of the amine components [21].
Alternative approaches to urea formation include the use of triphosgene as a phosgene equivalent, which generates isocyanate intermediates in situ [21]. While this method can provide excellent yields, it requires careful handling due to the toxicity of the reagents and the need for anhydrous conditions [25]. The reaction proceeds through initial formation of carbamoyl chloride intermediates, which then react with the second amine component to form the desired urea linkage [21].
Coupling Method | Reagent | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Carbonyldiimidazole | CDI | Room temperature, DMF | Mild conditions, good tolerance | Longer reaction times |
Triphosgene | (COCl)2·CCl2 | 0°C to room temperature | High yields, fast reaction | Toxic reagents, anhydrous conditions |
Phenyl carbamates | ArOCONH2 | Elevated temperature | Commercial availability | Reversible reactions |
The optimization of coupling reactions requires careful consideration of reaction stoichiometry, solvent selection, and temperature control [25]. Excess of the coupling reagent is typically employed to drive the reaction to completion, but this must be balanced against the need for efficient purification of the final product [21]. The choice of solvent significantly affects both the reaction rate and the solubility of intermediates, with polar aprotic solvents generally providing the best results for urea formation reactions [25].
The industrial production of 4SC-203 presents significant purification challenges due to the complex nature of the synthetic intermediates and the stringent purity requirements for pharmaceutical-grade material [27]. The multi-step synthesis generates various impurities, including unreacted starting materials, side products from competing reactions, and metal catalysts used in coupling reactions [28]. Effective purification strategies must address each class of impurities while maintaining high product recovery and economic viability [27].
Chromatographic purification represents the primary approach for achieving pharmaceutical-grade purity of 4SC-203 [27]. High-Performance Liquid Chromatography systems equipped with reversed-phase columns provide excellent separation efficiency for the removal of structurally related impurities [33]. The selection of mobile phase composition, typically involving water-acetonitrile or water-methanol gradients with appropriate buffer systems, requires optimization for each specific impurity profile encountered during synthesis [27].
Supercritical Fluid Chromatography has emerged as a valuable complementary technique for the purification of 4SC-203, particularly for the separation of stereoisomers and the removal of lipophilic impurities [27]. The use of supercritical carbon dioxide as the mobile phase offers advantages in terms of reduced solvent consumption and faster analysis times compared to traditional liquid chromatography methods [27]. The technique is particularly well-suited for compounds containing multiple aromatic rings and heterocyclic systems, such as those found in 4SC-203 [27].
Purification Method | Target Impurities | Typical Recovery | Purity Achievement |
---|---|---|---|
Reversed-Phase HPLC | Polar impurities, salts | 85-95% | >98% |
Normal-Phase HPLC | Structural analogs | 80-90% | >99% |
Supercritical Fluid Chromatography | Lipophilic impurities | 90-95% | >99.5% |
Crystallization | Process-related impurities | 70-85% | >95% |
Crystallization techniques play a crucial role in the final purification and isolation of 4SC-203 [30]. The selection of appropriate solvents and crystallization conditions significantly impacts both the yield and purity of the final product [30]. Anti-solvent crystallization, where a poor solvent is added to a solution of the product in a good solvent, provides effective removal of soluble impurities while promoting the formation of high-quality crystals [30]. Temperature-controlled crystallization allows for the optimization of crystal growth kinetics and the achievement of desired particle size distributions [30].
Membrane-based purification techniques offer scalable alternatives for the removal of small molecular weight impurities and salts from 4SC-203 [27]. Ultrafiltration and microfiltration systems provide gentle processing conditions that minimize product degradation while achieving effective separation based on molecular size differences [27]. These techniques are particularly valuable for the removal of catalyst residues and inorganic salts that may remain after chemical synthesis [27].
The establishment of comprehensive quality control protocols for 4SC-203 manufacturing requires the implementation of rigorous analytical methods that can detect and quantify all potential impurities and degradation products [31]. These protocols must comply with pharmaceutical manufacturing standards and provide assurance that each batch meets predetermined specifications for identity, purity, and potency [32]. The analytical methods employed must be validated according to regulatory guidelines and demonstrate appropriate precision, accuracy, and robustness [31].
Chemical testing protocols for 4SC-203 encompass multiple analytical techniques designed to confirm the identity and purity of the active pharmaceutical ingredient [31]. High-Resolution Mass Spectrometry provides definitive identification of the molecular ion and fragmentation patterns characteristic of 4SC-203 [1]. Nuclear Magnetic Resonance spectroscopy, including both proton and carbon-13 analyses, confirms the structural integrity of all functional groups and detects any structural modifications that may have occurred during synthesis [31].
Physical testing protocols evaluate the solid-state properties of 4SC-203 that can impact its pharmaceutical performance [31]. Particle size analysis ensures consistent dissolution behavior and bioavailability characteristics [46]. Moisture content determination prevents degradation reactions that may occur in the presence of water [31]. Thermal analysis techniques, including differential scanning calorimetry, characterize the crystalline form and detect any polymorphic transitions that may affect stability [30].
Quality Control Parameter | Analytical Method | Specification Limit | Testing Frequency |
---|---|---|---|
Identity Confirmation | Mass Spectrometry | Match reference standard | Every batch |
Chemical Purity | HPLC with UV detection | ≥99.0% | Every batch |
Water Content | Karl Fischer titration | ≤0.5% | Every batch |
Residual Solvents | Gas Chromatography | ICH limits | Every batch |
Heavy Metals | ICP-MS | ≤10 ppm total | Every batch |
Microbiological testing protocols ensure that 4SC-203 meets sterility requirements and is free from pathogenic microorganisms [31]. Total viable count determination provides information about the overall microbial burden, while specific tests for yeasts, molds, and bacterial pathogens confirm the absence of potentially harmful microorganisms [31]. These tests are particularly critical for injectable formulations and products intended for immunocompromised patients [31].
Process control monitoring systems provide real-time feedback on critical manufacturing parameters throughout the production of 4SC-203 [46]. Temperature, pressure, and pH monitoring ensure that reaction conditions remain within predetermined ranges [46]. In-line analytical sensors enable continuous monitoring of reaction progress and product formation [46]. These systems facilitate rapid response to process deviations and help maintain consistent product quality across multiple production batches [46].